Fosteabine Sodium Enables Oral Ara-C Delivery with 15.8% Metabolic Bioavailability vs. Negligible Oral Absorption of Parent Cytarabine
Fosteabine sodium (YNK01) achieves a measured metabolic bioavailability of 15.8% (defined as the fraction of administered dose absorbed and metabolized to Ara-C and Ara-U) following oral administration [1]. In contrast, parent cytarabine (Ara-C) cannot be applied orally due to its hydrophilic properties and undergoes rapid systemic deamination with half-lives of only 1 h (i.v.) to 4 h (s.c.) [2]. The stearylphosphate modification confers lipophilicity that enables intestinal absorption and hepatic uptake, circumventing the oral bioavailability barrier inherent to cytarabine.
| Evidence Dimension | Oral metabolic bioavailability (absorbed and metabolized to Ara-C + Ara-U) |
|---|---|
| Target Compound Data | 15.8% (VC 0.82) of total YNK01 dose absorbed and metabolized to Ara-C/Ara-U |
| Comparator Or Baseline | Cytarabine (Ara-C): oral administration not feasible due to negligible oral bioavailability and rapid first-pass deamination |
| Quantified Difference | Fosteabine sodium enables oral Ara-C delivery (15.8% metabolic bioavailability) vs. cytarabine essentially 0% oral bioavailability |
| Conditions | Phase I/II clinical trial; patients with AML or NHL; 14-day oral administration cycles; HPLC analysis of plasma Ara-C and Ara-U concentrations |
Why This Matters
Procurement of fosteabine sodium rather than cytarabine is essential for any preclinical study requiring oral administration of an Ara-C-based antimetabolite, as cytarabine is not orally bioavailable.
- [1] Braess J, Freund M, Hanauske A, et al. Oral cytarabine ocfosfate in acute myeloid leukemia and non-Hodgkin's lymphoma--phase I/II studies and pharmacokinetics. Leukemia. 1998;12(10):1618-1626. View Source
- [2] Braess J, Freund M, Hanauske A, et al. (same as above). Cytarabine half-lives: 1 h (i.v.), 4 h (s.c.); cannot be applied orally. View Source
